molecular formula C7H6BrN3O2S B2793295 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 2243504-76-7

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

Cat. No. B2793295
CAS RN: 2243504-76-7
M. Wt: 276.11
InChI Key: DAVVWHGISUAYMZ-UHFFFAOYSA-N
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Description

“2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 2243504-76-7 . It has a molecular weight of 276.11 . It is in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H6BrN3O2S/c1-12-5-3-4 (9-6 (8)14-3)10-7 (11-5)13-2/h1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 276.11 .

Scientific Research Applications

Chemical Synthesis

“2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” is a compound that can be synthesized through various methods . It has a high reactivity toward various electrophilic reagents due to its active methylene group (C 2 H 2) . This makes it an attractive center for functionalization .

Drug Development

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Anticancer Drugs

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes it a potential candidate for the development of anticancer drugs .

Antibacterial Activity

Thiazolo[4,5-d]pyrimidines have been demonstrated to have high antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Anti-inflammatory Activity

Thiazolo[4,5-d]pyrimidines have also been shown to have high anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .

Obesity and Hyperlipidemia Treatment

Pyrano[2,3-d]thiazoles, which are structurally similar to thiazolo[4,5-d]pyrimidines, have shown a wide range of drug development applications against obesity and hyperlipidemia . This suggests that “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” could potentially be used in the treatment of these conditions .

Atherosclerotic Diseases Treatment

Pyrano[2,3-d]thiazoles have also been used in the treatment of atherosclerotic diseases . This suggests another potential application of “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” in the medical field .

Chemotherapeutic Applications

Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . Given the structural similarities and the shared high reactivity toward various electrophilic reagents, “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” could potentially be used in similar applications .

properties

IUPAC Name

2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVWHGISUAYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC(=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

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